molecular formula C21H25N5 B6442167 4-{[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile CAS No. 2549005-77-6

4-{[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile

Cat. No.: B6442167
CAS No.: 2549005-77-6
M. Wt: 347.5 g/mol
InChI Key: PUSDYEXYEJQQSM-UHFFFAOYSA-N
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Description

4-{[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile is a complex organic compound that features a piperazine ring linked to a benzonitrile moiety through a methyl bridge The compound also contains a pyrimidine ring substituted with cyclopropyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of cyclopropyl and ethyl groups. The piperazine ring is then synthesized and linked to the pyrimidine ring. Finally, the benzonitrile moiety is attached through a methyl bridge.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvents, would be optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

4-{[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyrimidine-containing molecules. Examples might include:

Uniqueness

What sets 4-{[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

4-[[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5/c1-2-19-13-20(24-21(23-19)18-7-8-18)26-11-9-25(10-12-26)15-17-5-3-16(14-22)4-6-17/h3-6,13,18H,2,7-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSDYEXYEJQQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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